molecular formula C11H21NSSe B14186769 4-(Hexylsulfanyl)butyl selenocyanate CAS No. 918945-54-7

4-(Hexylsulfanyl)butyl selenocyanate

Cat. No.: B14186769
CAS No.: 918945-54-7
M. Wt: 278.33 g/mol
InChI Key: AGXKYAPKBZWONI-UHFFFAOYSA-N
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Description

4-(Hexylsulfanyl)butyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group (-SeCN) attached to a butyl chain with a hexylsulfanyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Hexylsulfanyl)butyl selenocyanate can be synthesized through the reaction of potassium selenocyanate with an appropriate alkyl halide. The general reaction involves the nucleophilic substitution of the halide by the selenocyanate ion in an alcohol or acetone solution . The reaction conditions typically include:

    Solvent: Alcohol or acetone

    Temperature: Room temperature to reflux

    Reagents: Potassium selenocyanate and alkyl halide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling selenium compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Hexylsulfanyl)butyl selenocyanate undergoes various chemical reactions, including:

    Oxidation: The selenocyanate group can be oxidized to form seleninic acids.

    Reduction: Reduction of the selenocyanate group can yield selenols, which can further oxidize to diselenides.

    Substitution: The selenocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Alcohols, acetone, dichloromethane

Major Products

    Oxidation: Seleninic acids

    Reduction: Selenols, diselenides

    Substitution: Various substituted selenocyanates

Scientific Research Applications

4-(Hexylsulfanyl)butyl selenocyanate has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.

    Biology: Investigated for its potential as an antioxidant and its role in redox biology.

    Medicine: Explored for its anticancer and chemopreventive properties.

Mechanism of Action

The mechanism of action of 4-(Hexylsulfanyl)butyl selenocyanate involves its interaction with cellular redox systems. The selenocyanate group can modulate redox balance by participating in redox reactions, thereby influencing cellular processes. It can target various molecular pathways, including those involving reactive oxygen species (ROS) and reactive nitrogen species (RNS), and enzymes like glutathione peroxidases (GPx) and thioredoxin reductases (TrxR) .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl selenocyanate
  • p-Xylene selenocyanate
  • 4-Aminophenyl selenocyanate
  • 4-(N,N-Dimethylamino)phenyl selenocyanate

Comparison

4-(Hexylsulfanyl)butyl selenocyanate is unique due to its specific alkyl chain and hexylsulfanyl substituent, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

918945-54-7

Molecular Formula

C11H21NSSe

Molecular Weight

278.33 g/mol

IUPAC Name

4-hexylsulfanylbutyl selenocyanate

InChI

InChI=1S/C11H21NSSe/c1-2-3-4-5-8-13-9-6-7-10-14-11-12/h2-10H2,1H3

InChI Key

AGXKYAPKBZWONI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCCC[Se]C#N

Origin of Product

United States

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